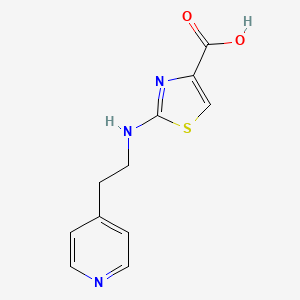
2-(2-Pyridin-4-yl-ethylamino)-thiazole-4-carboxylic acid
Cat. No. B8574293
M. Wt: 249.29 g/mol
InChI Key: YOUWBLDWCZSBJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08513430B2
Procedure details


2-(2-Pyridin-4-yl-ethylamino)-thiazole-4-carboxylic acid (236 mg) was prepared according to General Procedure B using (2-pyridin-4-yl-ethyl)-thiourea (300 mg) and 3-bromo-2-oxo-propionic acid (293 mg) in methanol (2 mL). The crude product was used in a subsequent step without further purification.



Identifiers


|
REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][NH:9][C:10]([NH2:12])=[S:11])=[CH:3][CH:2]=1.Br[CH2:14][C:15](=O)[C:16]([OH:18])=[O:17]>CO>[N:1]1[CH:6]=[CH:5][C:4]([CH2:7][CH2:8][NH:9][C:10]2[S:11][CH:14]=[C:15]([C:16]([OH:18])=[O:17])[N:12]=2)=[CH:3][CH:2]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
300 mg
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=C(C=C1)CCNC(=S)N
|
Step Two
|
Name
|
|
|
Quantity
|
293 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrCC(C(=O)O)=O
|
Step Three
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crude product was used in a subsequent step without further purification
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1=CC=C(C=C1)CCNC=1SC=C(N1)C(=O)O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 236 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 57.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
